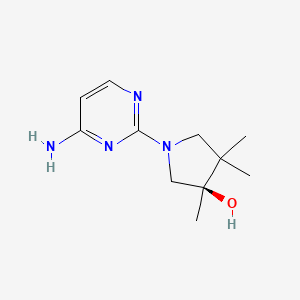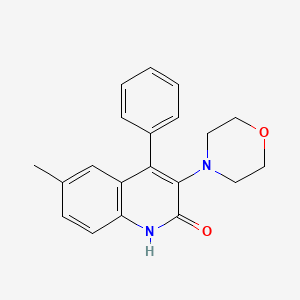![molecular formula C18H21F3N2O2 B5629168 N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5629168.png)
N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds like N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide often involves multiple steps, including the formation of cyclopropyl groups, introduction of the pyrrolidinyl moiety, and the attachment of trifluoromethylbenzoyl groups. While specific studies on this compound's synthesis are not available, similar compounds have been synthesized through routes that involve chiral amino acids as starting materials, leading to the introduction of various alkyl and aryl substituents (Costello et al., 1991; Kojima et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide showcases a complex architecture that includes a cyclopropyl ring, a pyrrolidinyl group, and a trifluoromethylbenzoyl moiety. Molecular structure analyses often utilize techniques like NMR, X-ray crystallography, and computational methods to elucidate the conformation and stereochemistry of these molecules (Galeazzi et al., 1996; Kuznecovs et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide and its analogs include transformations such as cycloadditions, reductions, and functional group interconversions. These reactions highlight the reactivity of the pyrrolidinyl group, the influence of the cyclopropyl ring on the molecule's chemical behavior, and the impact of the trifluoromethylbenzoyl moiety on the compound's electronic properties (de Costa et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and stability, are crucial for understanding their behavior in different environments and applications. While the specific physical properties of N-{(3R*,4S*)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]-3-pyrrolidinyl}acetamide are not detailed in the literature, similar compounds exhibit a range of behaviors depending on their structural features (Orek et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the specific functional groups present in the molecule. Research on similar molecules indicates that the presence of the pyrrolidinyl group, cyclopropyl ring, and trifluoromethylbenzoyl moiety significantly influences these properties, affecting everything from biological activity to reactivity in synthetic applications (Andrews et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-3-6-13(18(19,20)21)7-14(10)17(25)23-8-15(12-4-5-12)16(9-23)22-11(2)24/h3,6-7,12,15-16H,4-5,8-9H2,1-2H3,(H,22,24)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWSHDZVOWOIGZ-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2CC(C(C2)NC(=O)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2C[C@@H]([C@H](C2)NC(=O)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5629093.png)

![5-acetyl-1'-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5629104.png)
![2-methyl-6-({3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}carbonyl)-4H-pyran-4-one](/img/structure/B5629107.png)
![9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629109.png)
![rel-(3aR,6aR)-N,2-dimethyl-N-(3-quinolinylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5629119.png)
![methyl 1-[(4-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5629131.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[4-(2-pyrazinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5629145.png)
![1-(cyclobutylcarbonyl)-N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5629152.png)
![2-(4-fluorophenyl)-N-[3-(2-furyl)-1-methylpropyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5629169.png)
![2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5629184.png)
![1-cycloheptyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5629188.png)
![3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B5629203.png)